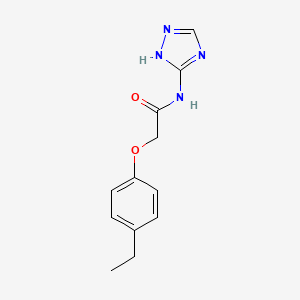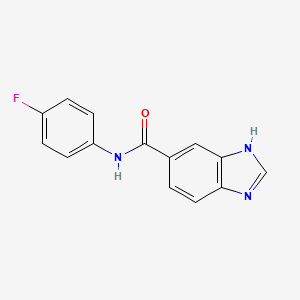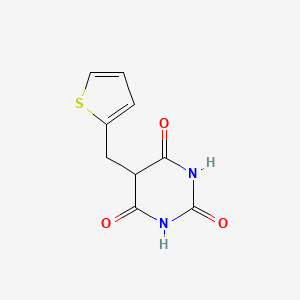![molecular formula C19H16Cl3NO3 B1221166 (4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone is an aromatic ketone.
Applications De Recherche Scientifique
Clathrate Formation and Interaction Studies
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone has been studied in the context of clathrate formation. Eto et al. (2011) investigated how this compound, among others, serves as a clathrate host for benzene guests. Their findings highlight the importance of 'edge-to-face interaction' between aromatic rings in the formation of inclusion complexes with benzene (Eto, M., Yamaguchi, K., Shinohara, I., Ito, F., Yoshitake, Y., & Harano, K., 2011).
Synthesis and Chemical Reactivity
Harano et al. (2007) explored the chemical reactivity of this compound, focusing on its reaction with arylamines in the presence of BF3·Etherate. They synthesized various derivatives, revealing insights into the reaction mechanism and structure based on crystallographic and molecular orbital calculation data (Harano, K., Watanabe, A., Yamaguchi, K., Ito, F., & Yoshitake, Y., 2007).
Potential in Cancer Therapy
Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to the chemical structure . These complexes were tested for anti-tumor activities, revealing significant inhibitory actions on human colorectal carcinoma cells and potential as CDK8 kinase inhibitors, suggesting a mechanism of action toward colon cancer therapy (Aboelmagd, A., El Rayes, S. E., Gomaa, M., Fathalla, W., Ali, I., Nafie, M. S., Pottoo, F., Khan, F., & Ibrahim, M., 2021).
Antimicrobial Properties
Oh et al. (2014) synthesized a new photoactive antimicrobial agent, related to the structure in focus, by modifying Michler’s ketone. They examined its antimicrobial properties, especially when applied to cotton fabrics for protective clothing. This work highlights the potential of such compounds in developing germ-free materials (Oh, K., Choi, H.-M., Kim, J. M., Park, J. H., & Park, I., 2014).
Environmental Applications
Zhou et al. (2018) investigated the use of benzophenone derivatives, related to the compound , for environmental applications. They developed tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating significant adsorption capacity and resistance against natural organic matter and inorganic ions. This research showcases the utility of such compounds in water purification and environmental protection (Zhou, X., Yang, Y., Li, C., Yang, Z., Yang, Z., Yang, W., Tian, Z., Zhang, L., & Tao, T., 2018).
Propriétés
Nom du produit |
(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone |
|---|---|
Formule moléculaire |
C19H16Cl3NO3 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C19H16Cl3NO3/c1-9-13(17(24)10-4-6-11(20)7-5-10)14-12(8-23(2)3)18(25)15(21)16(22)19(14)26-9/h4-7,25H,8H2,1-3H3 |
Clé InChI |
VIYMPGWTEWZRDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C(C(=C2O1)Cl)Cl)O)CN(C)C)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1221086.png)
![2,5-dichloro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B1221087.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)
![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)
![1-(4-Fluorophenyl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1221091.png)

![2-[(5E)-2,4-dioxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1221096.png)
![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1221097.png)
![2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1221098.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)

![(2E)-3-[(4-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1221103.png)
![2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide](/img/structure/B1221108.png)